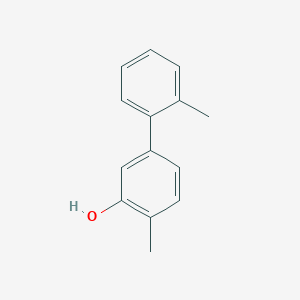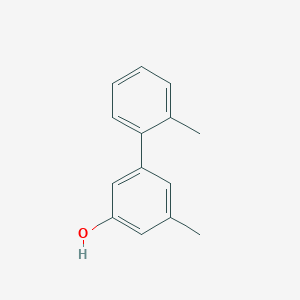
5-(4-Hydroxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)-3-methylphenol, 95% (5-HPMP 95%) is a phenolic compound that is found in various plant sources. It has been studied extensively for its potential uses in medicine, cosmetics, and food. 5-HPMP 95% is a powerful antioxidant and has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used in research studies to investigate its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-HPMP 95% has been studied extensively for its potential therapeutic applications. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used to treat a variety of skin conditions, including eczema, psoriasis, and acne. In addition, 5-HPMP 95% has been studied for its potential to treat cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action for 5-HPMP 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, which are molecules that can cause damage to cells. It is also thought to have anti-inflammatory and anti-bacterial properties by blocking the production of pro-inflammatory cytokines. In addition, it is believed to have anti-fungal properties by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
Studies have shown that 5-HPMP 95% has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of bacterial and fungal cells. In addition, it has been shown to reduce the oxidative stress caused by free radicals. It has also been shown to have a protective effect on cells, reducing the risk of cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-HPMP 95% has several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. However, there are some limitations to its use in lab experiments. It is not yet fully understood how it works, so it is difficult to predict the effects it will have in different contexts. In addition, it is not yet known whether it is safe to use in humans.
Direcciones Futuras
There are several potential future directions for 5-HPMP 95%. Further research is needed to understand its mechanism of action and to determine its safety for use in humans. In addition, studies are needed to investigate its potential therapeutic applications for treating cancer, cardiovascular diseases, and neurological disorders. Finally, research is needed to explore its potential uses in cosmetics and food.
Métodos De Síntesis
5-HPMP 95% is synthesized through a process called the hydroxylation of 3-methylphenol. This process involves the addition of a hydroxyl group to the aromatic ring of 3-methylphenol. The hydroxyl group is added to the aromatic ring via an oxidation reaction. The resulting product is 5-HPMP 95%. This synthesis method is relatively simple and cost-effective.
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZYXXYXDIVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683682 |
Source


|
| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-48-1 |
Source


|
| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














